molecular formula C6H9N3 B039084 Methyl-pyrazin-2-ylmethyl-amine CAS No. 120739-79-9

Methyl-pyrazin-2-ylmethyl-amine

Cat. No.: B039084
CAS No.: 120739-79-9
M. Wt: 123.16 g/mol
InChI Key: LPLXKLMQYQPDPA-UHFFFAOYSA-N
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Description

N-methyl-1-(pyrazin-2-yl)methanamine is a small molecule with the molecular formula C6H9N3 and a molecular weight of 123.16 g/mol. This compound has garnered attention in scientific research due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(pyrazin-2-yl)methanamine typically involves the reaction of pyrazine derivatives with methylating agents. One common method is the reaction of pyrazine-2-carboxaldehyde with methylamine under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of N-methyl-1-(pyrazin-2-yl)methanamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyrazin-2-yl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methyl-1-(pyrazin-2-yl)methanone.

    Reduction: Reduction reactions can convert the compound to N-methyl-1-(pyrazin-2-yl)methanol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups such as hydroxyl, carbonyl, or alkyl groups .

Scientific Research Applications

N-methyl-1-(pyrazin-2-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(pyrazin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(pyridin-2-yl)methanamine
  • N-methyl-1-(3-methyl-1H-indol-2-yl)methanamine hydrochloride
  • N-methyl-1-(4-methyl-1,3-thiazol-2-yl)methanamine dihydrochloride

Uniqueness

N-methyl-1-(pyrazin-2-yl)methanamine is unique due to its pyrazine ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the pyrazine ring can enhance its stability and reactivity, making it a valuable compound for various applications .

Biological Activity

Methyl-pyrazin-2-ylmethyl-amine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities, particularly its interactions with adenosine receptors, which are crucial for various physiological processes. This article delves into the biological activity of this compound, supported by research findings, case studies, and comparative data.

Chemical Structure and Properties

This compound is characterized by its pyrazine ring structure, featuring a methyl group at the second position and an amine group linked via a methylene bridge. Its molecular formula is C7H10N2C_7H_{10}N_2, indicating the presence of seven carbon atoms, ten hydrogen atoms, and two nitrogen atoms. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Research indicates that this compound may exert its biological effects primarily through modulation of adenosine receptors. These receptors play vital roles in neurotransmission, inflammation, and various other physiological processes. The compound's ability to bind to these receptors can lead to significant therapeutic effects, especially in neurological and cardiovascular contexts.

1. Adenosine Receptor Interaction

This compound has shown promising results in binding studies with adenosine receptors. Modifications to its pyrazine structure have been found to enhance receptor affinity and selectivity, making it a candidate for further pharmacological studies.

2. In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity against various cell lines. For example, studies using human cancer cell lines have indicated that this compound can induce apoptosis at specific concentrations over time .

Concentration (µM)Cell Viability (%) at 24hCell Viability (%) at 48hCell Viability (%) at 72h
0.001173125
0.01283833
0.1272327

3. Case Studies

A notable case study examined the effects of this compound on neuroprotection in models of neurodegenerative diseases. The compound demonstrated the ability to reduce oxidative stress markers and improve neuronal survival rates under pathological conditions .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other pyrazine derivatives that have been studied for their biological activities. The following table summarizes some related compounds:

Compound NameStructure FeaturesUnique Properties
2-AminomethylpyrazineAmino group on the pyrazine ringExhibits neuroprotective effects
3-Methylpyrazin-2-amineMethyl group at position threeKnown for flavoring properties
6-Methylpyrazin-2-aminesMethyl group at position sixPotential anti-inflammatory activity

These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Optimization of Structure : Further modifications to enhance receptor selectivity and potency.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety.
  • Clinical Trials : Investigating the potential of this compound in clinical settings for treating neurological disorders and inflammatory diseases.

Properties

IUPAC Name

N-methyl-1-pyrazin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-7-4-6-5-8-2-3-9-6/h2-3,5,7H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLXKLMQYQPDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587926
Record name N-Methyl-1-(pyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120739-79-9
Record name N-Methyl-1-(pyrazin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Methyl-1-(2-pyrazinyl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The reaction according to Reference Example 11 was carried out using 2-chloromethylpyrazine in lieu of 2,6-dichloro-3-pyridylmethyl chloride to give the title compound as oil.
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